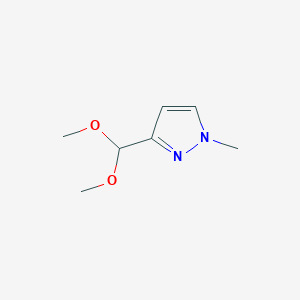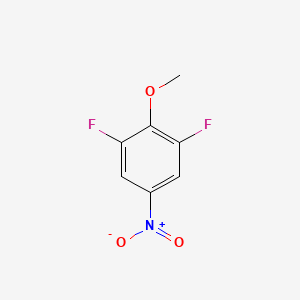
2,6-Difluoro-4-nitroanisole
概要
説明
2,6-Difluoro-4-nitroanisole is an organic compound with the molecular weight of 189.12 . It is also known by its IUPAC name, 1,3-difluoro-2-methoxy-5-nitrobenzene . The compound is typically a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 2,6-Difluoro-4-nitroanisole is 1S/C7H5F2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,6-Difluoro-4-nitroanisole is a white to yellow powder or crystals . It has a molecular weight of 189.12 .科学的研究の応用
Photoreactivity in Biochemical Probes
2,6-Difluoro-4-nitroanisole demonstrates significant photoreactivity with nucleophiles, making it a potential candidate for improved biochemical photoprobes. This is particularly relevant in photoaffinity labeling reagents for proteins, where it can detect labeled fragments in experiments through simple NMR methods due to its stable photoreactivity and selective fluorine atom replacement (Casado et al., 1995).
Electrophilicity in Sigma-Complexation Processes
Research on 2,6-Difluoro-4-nitroanisole has contributed to the understanding of its electrophilicity in sigma-complexation processes. This understanding is vital for various applications in organic chemistry, where the kinetics of such reactions are crucial (El Guesmi et al., 2008).
Environmental Fate and Reduction Processes
In environmental chemistry, the study of 2,6-Difluoro-4-nitroanisole's fate and its reduced products provides insight into its behavior and ecological risks in the environment. Understanding its reduction pathways, including the formation of amino derivatives and their impact on solubility and bioavailability, is crucial (Hawari et al., 2015).
Electrochemical Characterization and Radical Formation
The electrochemical characteristics of nitroanisole isomers, including 2,6-Difluoro-4-nitroanisole, have been thoroughly studied. This research is significant for understanding the kinetic characterization of their electron reduction products and the free radicals formed in different media, which is essential for applications in electrochemistry and materials science (Núñez-Vergara et al., 2002).
Structural and Supramolecular Chemistry
Research on derivatives of 2,6-Difluoro-4-nitroanisole, such as 2,6-diiodo-4-nitroanisole, contributes to understanding the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions. This knowledge is critical for the development of supramolecular structures in chemistry (Garden et al., 2002).
Drug Metabolism Assay Development
Although the application is slightly outside the specified scope, it's noteworthy that related compounds like 2,6-dichloro-4-nitroanisole have been used in developing assays for drug metabolism, highlighting the broader relevance of nitroanisoles in biochemical research (Hultmark et al., 1978)
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Mode of Action
It’s structurally similar compound, 3,5-difluoro-2,4,6-trinitroanisole (dftnan), undergoes thermal decomposition . The decomposition process involves the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene . It’s plausible that 2,6-Difluoro-4-nitroanisole may have a similar mode of action, but further studies are needed to confirm this.
Biochemical Pathways
Studies on similar compounds suggest that nitroanisole derivatives can be metabolized by cytochrome p450 systems . These systems initiate the degradation of nitroanisole derivatives, leading to various downstream effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-nitroanisole. For instance, temperature can affect the thermal decomposition of similar compounds .
特性
IUPAC Name |
1,3-difluoro-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWLNWSVKHLZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345505 | |
| Record name | 2,6-Difluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
392-25-6 | |
| Record name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary research focus regarding 2,6-Difluoro-4-nitroanisole in the provided papers?
A1: The research primarily investigates the potential of 2,6-Difluoro-4-nitroanisole as a biochemical photoprobe [, ]. This involves understanding its photoreactions with nucleophiles, which is crucial for its application in studying biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

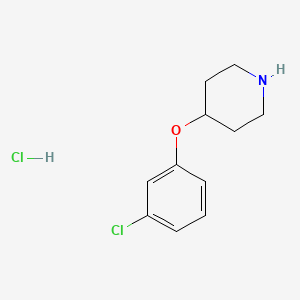
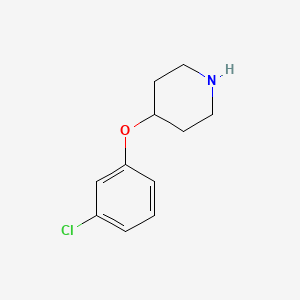
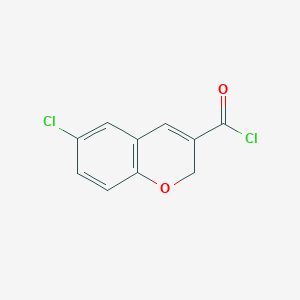
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)

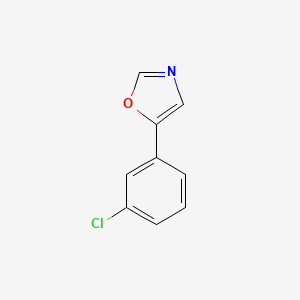
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)
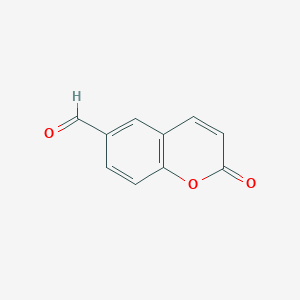
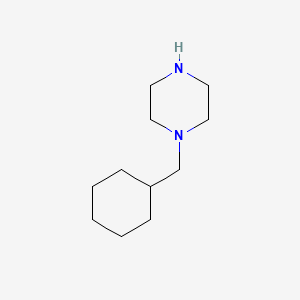
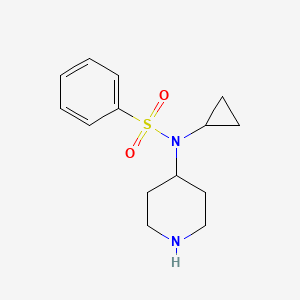
![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)


